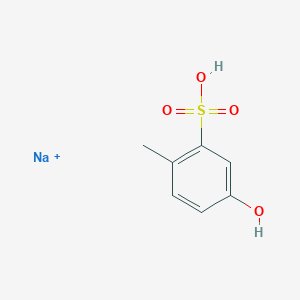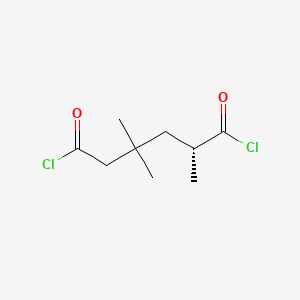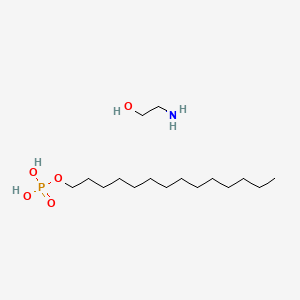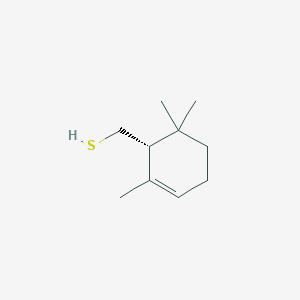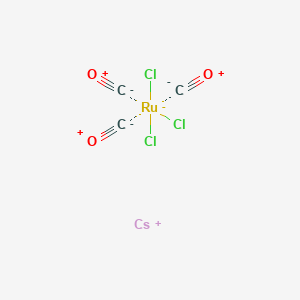![molecular formula C25H52N6O3 B12664818 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea CAS No. 94134-81-3](/img/structure/B12664818.png)
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is a complex organic compound with the molecular formula C25H52N6O3. This compound is characterized by its unique structure, which includes two carbamoylaminoethyl groups and an octadecylurea moiety. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea typically involves the reaction of octadecyl isocyanate with ethylenediamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C18H37NCO} + 2 \text{NH2CH2CH2NH2} \rightarrow \text{C25H52N6O3} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which have significant applications in different fields.
科学研究应用
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-hexadecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-dodecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-tetradecylurea
Uniqueness
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is unique due to its longer octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic and amphiphilic characteristics.
属性
CAS 编号 |
94134-81-3 |
|---|---|
分子式 |
C25H52N6O3 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
1,1-bis[2-(carbamoylamino)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C25H52N6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(34)31(21-19-28-23(26)32)22-20-29-24(27)33/h2-22H2,1H3,(H,30,34)(H3,26,28,32)(H3,27,29,33) |
InChI 键 |
VVVFBPLCHYHUKF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCNC(=O)N)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


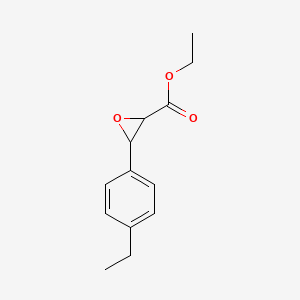
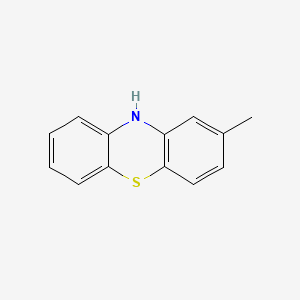

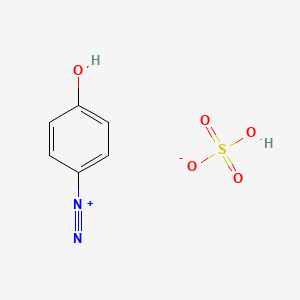
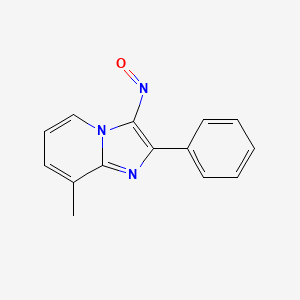


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

